molecular formula C12H13NOS B8547665 4-(Thiophen-2-ylmethoxy)-benzylamine

4-(Thiophen-2-ylmethoxy)-benzylamine

Cat. No.: B8547665
M. Wt: 219.30 g/mol
InChI Key: JAACTYJNOZAFJH-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethoxy)-benzylamine is a benzylamine derivative featuring a thiophene ring connected via a methoxy (-OCH2-) spacer to the benzylamine core. Benzylamine derivatives are widely explored for pharmacological applications, including antifungal, cytotoxic, and enzyme inhibitory activities, often modulated by substituents on the aromatic rings .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

[4-(thiophen-2-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C12H13NOS/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7H,8-9,13H2

InChI Key

JAACTYJNOZAFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Substituents
  • 4-((3′-Fluoro)benzyloxy)benzylamine (Compound 8) : Features a fluorinated benzyloxy group. Studies show that electron-withdrawing groups like -F enhance sodium channel activity, suggesting electronic effects play a critical role in bioactivity .
  • 4-(4-Methylphenoxy)benzylamine: Synthesized via zinc dust reduction, this compound highlights cost-effective methods for benzylamine derivatives with alkylphenoxy groups. Its methylphenoxy substituent may improve lipophilicity compared to thiophene-based analogs .
Heterocyclic Substituents
  • [4-(1,3-Thiazol-2-yl)phenyl]methanamine: Incorporates a thiazole ring, which, like thiophene, is electron-rich. Thiazole derivatives are noted for diverse bioactivities, though direct comparisons are needed to assess thiophene's unique contributions .
  • 4-(α-L-Rhamnosyloxy)benzylamine: A glycosylated benzylamine with α-glucosidase inhibitory activity, demonstrating how hydrophilic substituents can shift applications toward enzyme inhibition .
Antifungal Activity
  • Benzylbenzylamine Derivatives (e.g., Compounds 7f and 12a) : These derivatives, with a 4-benzylbenzylamine side chain, exhibit potent antifungal activity against Candida albicans. The spacer between aromatic rings (e.g., quaternary carbon) is critical for efficacy, suggesting that the thiophenemethoxy spacer in 4-(Thiophen-2-ylmethoxy)-benzylamine may similarly influence activity .
  • Benzylamine vs. Aniline Derivatives: Aniline derivatives (e.g., compounds 4f, 4h) show higher cytotoxic activity than benzylamine analogs (e.g., 3a, 4a), attributed to the -NH2 group's direct interaction with targets.
Enzyme Inhibition
  • Phenolic Glycosides (e.g., Compound 14): 4-(α-L-Rhamnosyloxy)benzylamine inhibits α-glucosidase, highlighting the impact of hydrophilic substituents. The thiophene moiety in this compound, being hydrophobic, may instead favor membrane-associated targets .

Pharmacological Properties

  • Benzylamine’s Anorectic Effects: Benzylamine reduces food intake in mice, potentiated by amine oxidase inhibitors.

Q & A

Q. What are the recommended synthetic routes for 4-(Thiophen-2-ylmethoxy)-benzylamine, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution between 4-hydroxybenzylamine and 2-(chloromethyl)thiophene. Optimization includes using polar aprotic solvents (e.g., DMF) with a base (K₂CO₃ or NaH) to deprotonate the hydroxyl group, enhancing reactivity . Reaction monitoring via TLC or HPLC is critical to minimize byproducts. For higher yields, microwave-assisted synthesis (100–120°C, 30–60 min) can reduce reaction time compared to conventional heating (6–12 hrs) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene linkage at the 2-position, benzylamine backbone).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out halogenated impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

Preliminary studies suggest solubility in DMSO (>50 mg/mL), methanol, and dichloromethane. For aqueous stability, use buffered solutions (pH 4–8) with 10% DMSO. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, such as oxidation of the thiophene ring or hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify trace byproducts (e.g., sulfoxide derivatives) that may interfere with assays .
  • Assay conditions : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) across labs. For example, serum-free media may reduce false positives in kinase inhibition studies .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets, ensuring n ≥ 3 replicates.

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion.
  • Density Functional Theory (DFT) : Calculate logP (octanol-water) and pKa values to predict absorption. For CYP450 interactions, use docking software (AutoDock Vina) with crystal structures of CYP3A4/2D6 .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can prioritize in vivo testing parameters .

Q. How does the electronic nature of the thiophene moiety influence the compound’s reactivity in cross-coupling reactions?

The sulfur atom in thiophene enhances electron-richness, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). However, competing coordination of sulfur to Pd may require ligands like XPhos to suppress catalyst poisoning. Controlled experiments (e.g., varying ligand ratios) are recommended to optimize yields .

Methodological Considerations

Q. What experimental designs are optimal for evaluating the compound’s selectivity in multi-target pharmacological studies?

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
  • Off-Target Screening : Combine SPR (surface plasmon resonance) and thermal shift assays to detect non-kinase interactions (e.g., GPCRs, ion channels).
  • Dose-Response Curves : IC₅₀ values should be validated with Hill slopes (1.0 ± 0.2) to confirm single-site binding .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scaling.
  • Process Analytics : Implement PAT (process analytical technology) tools like in-line FTIR to monitor intermediates.
  • Byproduct Management : Optimize stoichiometry (1.2–1.5 equivalents of 2-(chloromethyl)thiophene) to reduce unreacted starting material .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Sigmoidal Curve Fitting : Use four-parameter logistic models (4PL) in GraphPad Prism to calculate EC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Meta-Analysis : Compare results across studies using standardized effect sizes (e.g., Cohen’s d) to quantify reproducibility .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Include:

  • Detailed Protocols : Exact molar ratios, solvent grades, and equipment (e.g., microwave power settings).
  • Characterization Data : Full NMR assignments (δ in ppm, J in Hz), HPLC chromatograms, and HRMS spectra.
  • Negative Controls : Report failed attempts (e.g., alternative bases or solvents) to guide troubleshooting .

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